molecular formula C13H13Cl2N3OS2 B11183808 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No.: B11183808
M. Wt: 362.3 g/mol
InChI Key: ZMNJPJOQXBQXFK-UHFFFAOYSA-N
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Description

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable dichlorobenzyl halide reacts with the thiadiazole derivative.

    Attachment of the Isobutyramide Moiety: The final step involves the acylation of the thiadiazole derivative with isobutyryl chloride or isobutyric anhydride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can be compared with other thiadiazole derivatives, such as:

  • N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide
  • N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide

These compounds share similar structural features but differ in the substitution patterns on the benzyl group and the nature of the functional groups attached to the thiadiazole ring

Properties

Molecular Formula

C13H13Cl2N3OS2

Molecular Weight

362.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H13Cl2N3OS2/c1-7(2)11(19)16-12-17-18-13(21-12)20-6-8-3-4-9(14)10(15)5-8/h3-5,7H,6H2,1-2H3,(H,16,17,19)

InChI Key

ZMNJPJOQXBQXFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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